5-Norbornen-2-ol,mixture of endo and exo
Description
Significance of the Norbornene Scaffold in Organic Chemistry and Materials Science
The norbornene scaffold is a highly strained, bridged cyclic hydrocarbon, a structural feature that imparts significant reactivity to its double bond. wikipedia.org This inherent reactivity makes norbornene and its derivatives valuable building blocks in organic synthesis and polymer chemistry. researchgate.net
In the realm of materials science, the norbornene unit is a key monomer in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polynorbornenes. wikipedia.org These polymers are noted for their high glass transition temperatures and optical clarity. wikipedia.org Polynorbornene finds commercial use in the rubber industry for applications requiring vibration damping, impact resistance, and enhanced grip, such as in railway components, personal protective equipment, and high-performance tires. wikipedia.org Furthermore, norbornene is used to create cyclic olefin copolymers (COCs), which are amorphous materials with high transparency and good mechanical stability, making them suitable for energy applications. mdpi.com
The unique properties of norbornene derivatives have also led to their exploration in advanced materials, including self-healing materials and shape-memory alloys. ontosight.ai In the biomedical field, their biocompatibility and biodegradability are being harnessed for applications like drug delivery and tissue engineering. ontosight.ainih.gov Thiol-norbornene "click" chemistry, for instance, is used to create hydrogels for cell culture and regenerative medicine. nih.gov The scaffold has also emerged as a promising structure in medicinal chemistry, particularly in the development of potential cancer treatments. nih.govresearchgate.netnih.gov
Overview of 5-Norbornen-2-ol Isomers: endo and exo Diastereomers
5-Norbornen-2-ol exists as two diastereomers: endo and exo. These isomers are structurally different based on the spatial orientation of the hydroxyl (-OH) group on the bicyclic frame.
Exo Isomer: The hydroxyl group is oriented anti (away from) to the longer carbon bridge (the C5-C6 double bond).
Endo Isomer: The hydroxyl group is oriented syn (on the same side as) to the longer carbon bridge.
This stereochemical difference significantly influences the physical and chemical properties of the isomers. Typically, the exo isomer is thermodynamically more stable due to reduced steric hindrance. In contrast, reactions that form this bicyclic system, such as the Diels-Alder reaction, often favor the formation of the endo isomer as the kinetic product. scirp.org The different reactivities of the exo and endo isomers are particularly evident in polymerization processes, where the exo-isomer often exhibits higher reactivity. rsc.orgscirp.org
Below is a table summarizing the key properties of 5-Norbornen-2-ol.
| Property | Value |
| Chemical Formula | C₇H₁₀O |
| Molar Mass | 110.15 g/mol sigmaaldrich.com |
| Appearance | White solid wikipedia.org |
| Melting Point | 104-106 °C (mixture of isomers) |
| Isomers | endo-5-Norbornen-2-ol and exo-5-Norbornen-2-ol chemspider.com |
Historical Context of Stereochemical Challenges in Bicyclo[2.2.1]heptene Systems
The bicyclo[2.2.1]heptene system has been central to the development of modern physical organic chemistry, particularly in understanding stereochemistry and reaction mechanisms. The rigid and strained nature of the norbornene framework presents unique stereochemical challenges.
A significant historical point of contention was the "non-classical carbocation" controversy, which revolved around the nature of the 2-norbornyl cation formed during solvolysis reactions of norbornyl derivatives. wikipedia.org The unusual stability and reactivity of this cation challenged classical carbocation theory for decades.
Furthermore, the stereochemical outcome of addition reactions to the norbornene double bond has been a subject of extensive study. The molecule's U-shape means that reagents can approach the double bond from either the less sterically hindered exo face or the more hindered endo face. researchgate.net While many reactions show a strong preference for exo attack, the factors controlling the exo/endo selectivity are complex and depend on steric and electronic effects. researchgate.netacs.orgresearchgate.net The Diels-Alder reaction, used to synthesize the norbornene skeleton itself, is famously endo-selective due to favorable secondary orbital interactions, a concept that has become a textbook example of kinetic control in stereoselective reactions. scirp.org These stereochemical intricacies have made the bicyclo[2.2.1]heptene system a valuable model for testing and refining theories of chemical reactivity.
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-GFCOJPQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoisomerism and Advanced Structural Elucidation of 5 Norbornen 2 Ol
Theoretical Framework of endo/exo Isomerism in Bicyclo[2.2.1]heptene Systems
The stereochemical outcome of the Diels-Alder reaction that typically forms the bicyclo[2.2.1]heptene skeleton, such as in 5-Norbornen-2-ol, is dictated by a combination of electronic and energetic factors. The preference for the formation of one isomer over the other can be understood through the principles of stereoelectronic effects and the reaction conditions that favor either kinetic or thermodynamic pathways.
Thermodynamic vs. Kinetic Control of Isomer Formation
The concepts of kinetic and thermodynamic control are crucial for understanding the ratio of endo to exo isomers obtained in the synthesis of 5-Norbornen-2-ol. masterorganicchemistry.comlibretexts.org
Kinetic Control : At lower reaction temperatures, the cycloaddition is effectively irreversible. masterorganicchemistry.comlibretexts.orgpressbooks.pub The product distribution is therefore governed by the relative rates of formation of the isomers. As explained by secondary orbital interactions, the transition state leading to the endo isomer has a lower activation energy. masterorganicchemistry.com Consequently, the endo product is formed faster and will be the predominant isomer under these conditions. The product formed under kinetic control is known as the kinetic product. libretexts.orglibretexts.org
Thermodynamic Control : At higher temperatures, the Diels-Alder reaction becomes reversible. masterorganicchemistry.com This allows for an equilibrium to be established between the reactants and the two isomeric products. Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the isomers. libretexts.orgpressbooks.pub The exo isomer of 5-norbornen-2-ol, being less sterically hindered due to the substituent pointing away from the bicyclic ring system, is thermodynamically more stable than the endo isomer. researchgate.net Therefore, when the reaction is allowed to reach equilibrium at elevated temperatures, the more stable exo isomer will be the major product. masterorganicchemistry.com It is also possible to isomerize the kinetically favored endo product to the thermodynamically favored exo product by heating. researchgate.netacs.org
Advanced Spectroscopic Characterization for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and differentiation of the endo and exo isomers of 5-Norbornen-2-ol. Both ¹H and ¹³C NMR provide distinct spectral signatures for each diastereomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The spatial arrangement of the hydroxyl group relative to the bicyclic framework in the endo and exo isomers of 5-Norbornen-2-ol leads to distinct chemical shifts for specific protons, allowing for clear identification. The most significant differences are typically observed for the proton attached to the same carbon as the hydroxyl group (H-2) and the bridgehead protons (H-1 and H-4).
In the exo isomer, the H-2 proton is in an endo position, placing it in the shielding region of the C5-C6 double bond. This results in an upfield shift compared to the H-2 proton in the endo isomer, which is in an exo position and does not experience this shielding effect. Furthermore, the coupling constants between H-2 and the adjacent bridgehead proton (H-1) can differ. The protons on the vinyl group (H-5 and H-6) also show slight differences in their chemical shifts between the two isomers.
| Proton | exo-5-Norbornen-2-ol (δ, ppm) | endo-5-Norbornen-2-ol (δ, ppm) | Key Differentiating Feature |
|---|---|---|---|
| H-2 | ~3.6 | ~4.0 | H-2 (endo position) in the exo isomer is shielded by the double bond and appears upfield. |
| H-1, H-4 (Bridgehead) | ~2.8, ~2.6 | ~2.9, ~2.7 | Subtle downfield shift in the endo isomer. |
| H-5, H-6 (Vinyl) | ~6.1 | ~6.2 | Slightly different chemical shifts reflecting the different electronic environment. |
| H-7 (Bridge) | ~1.3-1.5 | ~1.3-1.5 | Often appear as distinct signals for syn and anti protons, with minor shifts between isomers. |
Note: The chemical shift values are approximate and can vary depending on the solvent and spectrometer frequency. The key is the relative difference between the isomers.
¹³C NMR spectroscopy provides complementary and often more direct evidence for the stereochemical assignment of 5-Norbornen-2-ol isomers. The chemical shifts of the carbon atoms are highly sensitive to their steric and electronic environments. A particularly diagnostic signal for differentiating endo and exo isomers in bicyclo[2.2.1]heptene systems is the C-7 bridge carbon. lew.ro
In the endo isomer, the substituent at C-2 is sterically close to the C-7 bridge, causing a shielding (upfield shift) effect due to steric compression (gamma-gauche effect). In contrast, the exo isomer's substituent is positioned away from the C-7 bridge, resulting in a deshielded (downfield shift) signal for C-7 compared to the endo isomer. lew.ro The carbons directly bonded to or adjacent to the hydroxyl group (C-2, C-1, C-3) also exhibit noticeable differences in their chemical shifts.
| Carbon | exo-5-Norbornen-2-ol (δ, ppm) | endo-5-Norbornen-2-ol (δ, ppm) | Key Differentiating Feature |
|---|---|---|---|
| C-2 | ~75 | ~73 | The carbon bearing the hydroxyl group shows a slight shift. |
| C-5, C-6 (Vinyl) | ~137, ~132 | ~138, ~136 | Olefinic carbons are shifted due to the different overall geometry. |
| C-7 (Bridge) | ~48 | ~42 | Significant upfield shift in the endo isomer due to steric shielding by the nearby hydroxyl group. This is a highly reliable indicator. lew.ro |
| C-1, C-4 (Bridgehead) | ~43, ~42 | ~44, ~40 | Bridgehead carbons also experience shifts based on the substituent's orientation. |
Note: The chemical shift values are approximate and serve for comparative purposes.
Utility of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Stereoisomer Assignment
The definitive assignment of endo and exo stereoisomers of 5-norbornen-2-ol relies heavily on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. These advanced techniques provide through-bond and through-space correlation data, which are crucial for elucidating the complex spatial relationships within the bicyclic norbornene framework. Key 2D NMR experiments employed for this purpose include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks. In the context of 5-norbornen-2-ol, COSY spectra reveal correlations between adjacent protons, allowing for the tracing of the carbon skeleton. For instance, the olefinic protons typically show correlations to the bridgehead protons, which in turn couple to the protons on the saturated bridges. This helps in assigning the signals corresponding to the different protons within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) provides direct one-bond proton-carbon (¹H-¹³C) correlations. This experiment is essential for unambiguously assigning the carbon signals based on their attached protons. By correlating the already assigned proton signals from the COSY spectrum to their directly bonded carbon atoms, a reliable carbon framework can be established for both the endo and exo isomers.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for probing longer-range (typically 2-3 bond) ¹H-¹³C couplings. This is particularly useful in distinguishing between the endo and exo isomers. For example, the proton attached to the hydroxyl-bearing carbon (C2) will show different long-range correlations in the two isomers due to their distinct spatial orientations. In the exo isomer, this proton is spatially closer to certain protons on the etheno bridge, leading to specific HMBC cross-peaks that are absent or different in the endo isomer.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is paramount for stereochemical assignment. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. In 5-norbornen-2-ol, the key distinction lies in the spatial relationship between the proton at C2 and the protons of the vinyl group. In the exo isomer, the C2-H is on the opposite side of the six-membered ring from the double bond, resulting in weak or no NOE correlations with the vinyl protons. Conversely, in the endo isomer, the C2-H is on the same side as the double bond, leading to observable NOE cross-peaks with the vinyl protons. These distinct NOE patterns provide conclusive evidence for the assignment of each stereoisomer.
The combined application of these 2D NMR techniques provides a comprehensive and unambiguous method for the structural elucidation and stereochemical assignment of the endo and exo isomers of 5-norbornen-2-ol. researchgate.net
Chromatographic Separation and Analytical Methodologies for Isomeric Mixtures
The separation and quantification of the endo and exo isomers of 5-norbornen-2-ol are critical for various applications, as the properties and reactivity of the isomers can differ significantly. rsc.org Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary methods employed for this purpose.
Gas Chromatography (GC) is a widely used technique for the separation of volatile compounds like 5-norbornen-2-ol. The separation of the endo and exo isomers is typically achieved using capillary columns with a variety of stationary phases. The choice of the stationary phase is crucial for achieving baseline separation. Nonpolar stationary phases can sometimes provide separation based on the slight differences in boiling points and molecular shapes of the isomers. However, for more challenging separations, polar stationary phases are often more effective, as they can exploit the differences in the polarity and hydrogen bonding capabilities of the hydroxyl group in the two isomers. The ratio of the endo and exo isomers in a mixture can be determined by the integration of the corresponding peak areas in the chromatogram. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of 5-norbornen-2-ol isomers. scirp.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. The more polar endo isomer will typically have a shorter retention time than the less polar exo isomer. The composition of the mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be optimized to achieve the desired separation. As with GC, the relative amounts of the isomers are determined by the peak areas in the chromatogram. researchgate.net
In addition to chromatographic methods, other analytical techniques can provide information about the isomeric composition. ¹H NMR spectroscopy, as discussed in the previous section, can be used for quantitative analysis by integrating the signals that are unique to each isomer. scirp.orgresearchgate.net
The development of efficient and reliable analytical methodologies for the separation and quantification of 5-norbornen-2-ol isomers is essential for quality control in synthetic processes and for studying the specific properties and applications of each stereoisomer.
Computational Chemistry Approaches to Isomer Conformation and Stability
Computational chemistry provides valuable insights into the conformational preferences and relative stabilities of the endo and exo isomers of 5-norbornen-2-ol. These theoretical approaches complement experimental findings and offer a deeper understanding of the factors governing the properties of these stereoisomers.
Density Functional Theory (DFT) Studies on Relative Energies and Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations have been employed to determine the optimized geometries and relative energies of the endo and exo isomers of 5-norbornen-2-ol.
These studies consistently show that the exo isomer is thermodynamically more stable than the endo isomer. The calculated energy difference between the two isomers is typically in the range of a few kilocalories per mole. This greater stability of the exo isomer is attributed to reduced steric hindrance. In the endo isomer, the hydroxyl group is oriented towards the bicyclic framework, leading to unfavorable steric interactions with the protons on the etheno bridge. In contrast, the exo isomer has the hydroxyl group pointing away from the ring system, resulting in a more relaxed and lower-energy conformation.
The optimized geometries obtained from DFT calculations provide detailed information about bond lengths, bond angles, and dihedral angles. These theoretical structures are in good agreement with experimental data obtained from techniques like X-ray crystallography and electron diffraction.
The following table summarizes typical relative energies of the endo and exo isomers of 5-norbornen-2-ol calculated using DFT methods.
| Isomer | Relative Energy (kcal/mol) |
| endo-5-Norbornen-2-ol | 1.0 - 2.0 |
| exo-5-Norbornen-2-ol | 0.0 |
Note: The exact energy difference can vary depending on the level of theory and basis set used in the calculations.
Molecular Orbital (MO) Analysis of Isomeric Systems
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. Analysis of the molecular orbitals of the endo and exo isomers of 5-norbornen-2-ol can shed light on their reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy and spatial distribution of the HOMO and LUMO can influence the molecule's behavior as a nucleophile or electrophile.
In both isomers, the HOMO is typically associated with the π-bond of the double bond, while the LUMO is associated with the corresponding π* antibonding orbital. However, subtle differences in the energies and shapes of these orbitals can exist between the endo and exo isomers due to the different orientations of the hydroxyl group. These differences can potentially lead to variations in their reactivity in certain chemical transformations.
Furthermore, MO analysis can be used to investigate through-bond and through-space interactions within the bicyclic system. These interactions can influence the stability and reactivity of the isomers. For example, the interaction between the π-system of the double bond and the σ-framework of the bicyclic ring can be analyzed to understand the electronic communication within the molecule.
Synthetic Methodologies and Stereocontrol in 5 Norbornen 2 Ol Derivatives
Diels-Alder Cycloaddition Reactions for Norbornene Synthesis
The foundational method for constructing the norbornene framework is the [4+2] Diels-Alder cycloaddition between a conjugated diene, typically cyclopentadiene (B3395910), and a dienophile. chemconnections.org This pericyclic reaction is highly valued for its ability to form two carbon-carbon bonds and up to four stereocenters in a single, concerted step. chemconnections.org The stereochemical outcome of this reaction, specifically the ratio of endo to exo products, is a critical consideration in the synthesis of 5-norbornen-2-ol precursors.
In the Diels-Alder reaction between cyclopentadiene and dienophiles such as maleic anhydride (B1165640) or acrylates, the endo adduct is typically the major kinetic product. researchgate.netscirp.org This preference, often referred to as the Alder-endo rule, is attributed to favorable secondary orbital interactions in the transition state. chemconnections.orgresearchgate.net Specifically, the frontier molecular orbital (FMO) theory explains this phenomenon through the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemconnections.org In the endo transition state, the p-orbitals of the electron-withdrawing substituent on the dienophile can overlap with the p-orbitals of the C2 and C3 atoms of the diene. This secondary overlap provides additional stabilization to the endo transition state compared to the exo transition state, leading to a lower activation energy and a faster reaction rate for the formation of the endo product.
The inherent endo-selectivity of the Diels-Alder reaction can be further enhanced or even reversed through catalysis. Lewis acids are commonly employed to increase both the rate and the stereoselectivity of the reaction. scirp.org By coordinating to the carbonyl oxygen of the dienophile, a Lewis acid catalyst increases the dienophile's electrophilicity and lowers the energy of its LUMO. This enhances the energy difference between the endo and exo transition states, often leading to even higher endo-selectivity.
Conversely, achieving exo-selectivity, which is often desired for certain applications due to the greater thermodynamic stability of the exo isomer, requires different strategies. While less common, certain transition metal catalysts can promote the formation of the exo product. For instance, cobalt-based catalysts have been utilized in Diels-Alder reactions to achieve high exo-selectivity. These reactions often proceed through a stepwise mechanism rather than a concerted one, which circumvents the secondary orbital interactions that favor the endo product.
| Catalyst | Dienophile | Diene | Predominant Isomer | Reference |
| None (Thermal) | Acrylic Acid | Cyclopentadiene | endo | scirp.org |
| Lewis Acid (e.g., AlCl₃) | Acrylate Esters | Cyclopentadiene | endo (enhanced) | scirp.org |
| Cobalt Complex | Various | Various | exo | researchgate.net |
The structure of the dienophile and the reaction conditions play a significant role in determining the final endo/exo ratio of the norbornene product. Dienophiles equipped with electron-withdrawing groups are more reactive and generally exhibit high endo-selectivity.
Temperature is a critical reaction condition. The endo adduct is the kinetically favored product, meaning it is formed faster at lower temperatures. However, the exo adduct is generally the thermodynamically more stable isomer due to reduced steric hindrance. The Diels-Alder reaction is reversible, and at sufficiently high temperatures, the endo adduct can undergo a retro-Diels-Alder reaction back to the starting diene and dienophile. latech.edu The reactants can then re-engage to form the more stable exo product. Therefore, performing the reaction at elevated temperatures can shift the product distribution towards the thermodynamically favored exo isomer. For example, heating an endo-rich mixture of 5-norbornene-2,3-dicarboxylic anhydride can lead to isomerization and an increased proportion of the exo form. latech.edu
Stereoselective Functional Group Transformations
Once the substituted norbornene skeleton is synthesized, subsequent transformations are required to introduce the hydroxyl group of 5-norbornen-2-ol with the desired stereochemistry. This is typically achieved through the reduction of a carbonyl group at the C2 position or by derivatization from a carboxylic acid or ester.
The stereoselective reduction of 5-norbornen-2-one is a direct route to 5-norbornen-2-ol. The stereochemical outcome of the reduction is dictated by the direction of hydride attack on the carbonyl carbon. The rigid, bicyclic structure of the ketone results in significant steric hindrance differences between the two faces of the carbonyl group.
Formation of endo-5-Norbornen-2-ol : Attack of a hydride reagent from the less sterically hindered exo face (the side opposite the C5-C6 double bond bridge) leads to the formation of the endo-alcohol. This is the typical outcome when using small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgmasterorganicchemistry.com
Formation of exo-5-Norbornen-2-ol : To achieve the exo-alcohol, a bulkier reducing agent is required. These reagents are too large to approach from the exo face and are forced to deliver the hydride from the more hindered endo face. Sterically demanding reagents such as L-Selectride (lithium tri-sec-butylborohydride) are effective for producing the exo-alcohol as the major product. wikipedia.org
| Precursor | Reducing Agent | Predominant Product | Rationale | Reference |
| 5-Norbornen-2-one | Sodium Borohydride (NaBH₄) | endo-5-Norbornen-2-ol | Hydride attacks from the less hindered exo face. | libretexts.orgmasterorganicchemistry.com |
| 5-Norbornen-2-one | L-Selectride | exo-5-Norbornen-2-ol | Bulky reagent attacks from the more hindered endo face. | wikipedia.org |
An alternative pathway to 5-norbornen-2-ol involves the reduction of 5-norbornene-2-carboxylic acid or its corresponding esters, such as methyl 5-norbornene-2-carboxylate. These precursors are readily available from the Diels-Alder reaction between cyclopentadiene and acrylic acid or methyl acrylate, respectively. scirp.org
The initial Diels-Alder reaction typically yields an endo-rich mixture of the carboxylic acid or ester. scirp.orgscirp.org If the final product requires exo stereochemistry, the endo-rich mixture can be isomerized. Treatment of the ester with a strong base, such as sodium tert-butoxide, can deprotonate the α-carbon, allowing for equilibration to a thermodynamically more stable mixture with a higher exo content. researchgate.netscirp.org
Once the desired isomer of the carboxylic acid or ester is obtained, it can be reduced to the corresponding alcohol. Strong reducing agents are required for this transformation, as sodium borohydride is generally not reactive enough to reduce esters or carboxylic acids. libretexts.orgmasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, converting either the endo or exo carboxylic acid/ester to the respective endo or exo 5-norbornen-2-methanol. masterorganicchemistry.com It is important to note that this route produces 5-norbornene-2-methanol, which has a -CH₂OH group, a homolog of the target 5-norbornen-2-ol. To obtain 5-norbornen-2-ol itself from these precursors would require additional synthetic steps beyond simple reduction.
Hydration Reactions of Related Bicyclic Olefins (e.g., Norbornadiene, Quadricyclane)
The synthesis of 5-norbornen-2-ol can be achieved through the hydration of related strained bicyclic olefins, notably norbornadiene and its valence isomer, quadricyclane (B1213432). These reactions are typically acid-catalyzed and proceed through carbocation intermediates, which dictates the stereochemical outcome of the product.
Studies on the hydration of quadricyclane have shown that the reaction yields two primary products: exo-5-norbornen-2-ol and nortricyclyl alcohol. The formation of these products is consistent with a mechanism involving two distinct carbocation intermediates. The hydration of norbornadiene, often present as an impurity in quadricyclane preparations, follows a similar pathway to yield the same alcohol products. Diol formation has not been detected in these reactions.
The reaction mechanism is proposed to involve the protonation of the olefin, leading to the formation of a non-classical carbocation (the norbornyl cation) or a rapidly equilibrating pair of classical carbocations. Subsequent attack by water leads to the formation of the alcohol. The stereoselectivity of the reaction is a key aspect, with the nucleophilic attack by water generally occurring from the exo face, which is sterically less hindered. This preference results in the predominant formation of exo-5-norbornen-2-ol.
In one study measuring the hydration rates of quadricyclane over a pH range of 3 to 8, the resulting 5-norbornen-2-ol was found to be a mixture of 78.1% endo-isomer and 21.9% exo-isomer, while the nortricyclyl alcohol contained 6.75% exo-5-norbornen-2-ol as an impurity. This indicates that while the exo pathway is significant, other pathways or rearrangements can lead to the formation of the endo isomer under certain conditions.
| Reactant | Primary Alcohol Products | Proposed Intermediate |
|---|---|---|
| Quadricyclane | exo-5-Norbornen-2-ol, Nortricyclyl alcohol | Carbocation Intermediates |
| Norbornadiene | exo-5-Norbornen-2-ol, Nortricyclyl alcohol | Carbocation Intermediates |
Isomerization Strategies for Enhancing exo/endo Ratios
The Diels-Alder synthesis of norbornene derivatives typically yields the endo isomer as the major product due to kinetic control and secondary orbital interactions. However, the exo isomer is often the thermodynamically more stable and desired product for applications like ring-opening metathesis polymerization (ROMP). Therefore, various isomerization strategies have been developed to convert the kinetically favored endo isomer into the thermodynamically favored exo isomer, thereby enhancing the exo/endo ratio.
Base-Promoted Isomerization Mechanisms of Norbornene Derivatives
Base-promoted isomerization is an effective method for equilibrating endo and exo isomers of norbornene derivatives that possess an acidic proton alpha to a carbonyl or other electron-withdrawing group. This process is particularly relevant for derivatives like methyl 5-norbornene-2-carboxylate. scispace.comscirp.org
The mechanism involves the deprotonation of the C2 proton by a strong base, generating a carbanionic intermediate. scirp.org This carbanion, which is typically a trigonal pyramid structure with a low inversion barrier, can rapidly invert its geometry. scirp.org Reprotonation can then occur from either face, leading to the formation of both the endo and exo isomers. Over time, this reversible deprotonation-reprotonation process allows the system to reach a thermodynamic equilibrium. Since the exo isomer is generally more stable due to reduced steric hindrance, the equilibrium mixture is enriched in the exo product. scispace.com
Studies using sodium tert-butoxide (tBuONa) as the base for the isomerization of methyl 5-norbornene-2-carboxylate have demonstrated that a rapid equilibrium can be achieved. scispace.comscirp.org Starting with an endo/exo ratio of 80:20, the base-promoted isomerization leads to a thermodynamic equilibrium with an exo content of approximately 60%. scispace.comscirp.org
| Starting Material (endo/exo ratio) | Base | Mechanism | Equilibrium Mixture (exo content) |
|---|---|---|---|
| Methyl 5-norbornene-2-carboxylate (80:20) | Sodium tert-butoxide (tBuONa) | Carbanion formation and inversion | ca. 60% |
Thermal Isomerization Pathways and Conditions
Thermal isomerization provides a pathway to convert the kinetically favored endo isomer to the more thermodynamically stable exo isomer. This process is driven by the greater stability of the exo product and is typically carried out at elevated temperatures.
For example, heating 5-norbornene-endo-2,3-dicarboxylic anhydride at 190°C has been shown to convert it into a mixture rich in the exo-isomer. Similar results are obtained by heating in high-boiling solvents like decalin or o-dichlorobenzene. Research using continuous-flow microreactors has shown that at temperatures between 180–260°C, the formation of the exo-isomer increases with residence time, reaching an equilibrium ratio of approximately 1.8:1 (exo:endo) at 230°C.
| Derivative | Conditions | Resulting exo/endo Ratio |
|---|---|---|
| 5-Norbornene-endo-2,3-dicarboxylic anhydride | 190°C, 1.5 h | Enriched in exo-isomer |
| 5-Norbornene-endo-2,3-dicarboxylic anhydride | Microreactor, 230°C | ~1.8:1 |
Dynamic Kinetic Resolution for Stereo-Selective Product Enrichment
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the rapid, reversible isomerization of two stereoisomers with a kinetically selective reaction that consumes one of the isomers much faster than the other. This process can theoretically convert a racemic or diastereomeric mixture entirely into a single, highly enriched stereoisomeric product.
In the context of norbornene derivatives, DKR can be applied to enrich the exo product from an endo/exo mixture. This strategy relies on two key conditions:
Rapid Isomerization: A catalyst (typically a base) must be present to rapidly interconvert the endo and exo isomers, as described in section 3.3.1.
Selective Reaction: A reaction must occur that proceeds significantly faster for one isomer. For norbornene esters, the hydrolysis of the exo ester is often kinetically preferred over the hydrolysis of the endo ester due to the steric hindrance of the norbornene ring structure, which impedes nucleophilic attack on the endo carbonyl. researchgate.net
By combining rapid base-promoted isomerization with a slow, kinetically controlled hydrolysis, the exo-ester is consumed preferentially. As the exo-ester is hydrolyzed to its corresponding carboxylate, the endo/exo ester equilibrium is constantly perturbed. According to Le Châtelier's principle, the equilibrium shifts to replenish the consumed exo-ester by isomerizing the more abundant endo-ester. This continuous process funnels the endo isomer through the exo form, ultimately leading to a high yield of the exo-carboxylic acid.
For instance, the hydrolysis of an endo-rich mixture (80:20) of methyl 5-norbornene-2-carboxylate in the presence of a strong base like sodium tert-butoxide and a controlled amount of water resulted in 5-norbornene-2-carboxylic acid with a final exo/endo ratio of 82:18. scispace.comscirp.org
Enzyme or Biocatalyst-Mediated Selective Esterification/Hydrolysis
Biocatalysis offers a highly selective method for the resolution of stereoisomers under mild reaction conditions. Enzymes, particularly lipases, are widely used for the kinetic resolution of alcohols and esters due to their high stereoselectivity. This approach can be applied to separate endo and exo isomers of 5-norbornen-2-ol or its derivatives.
The strategy relies on the ability of an enzyme to differentiate between the two diastereomers. The resolution can be performed in two primary ways:
Selective Esterification (or Acylation): Starting with a mixture of endo- and exo-5-norbornen-2-ol, a lipase (B570770) is used to catalyze the acylation of one isomer, typically with an acyl donor like vinyl acetate. The enzyme's active site selectively binds one isomer (e.g., the exo-alcohol) and catalyzes its conversion to the corresponding ester (exo-5-norbornen-2-yl acetate). The unreacted endo-alcohol can then be separated from the newly formed exo-ester.
Selective Hydrolysis: Starting with a mixture of endo- and exo-5-norbornen-2-yl acetate, a lipase is used in an aqueous medium to selectively hydrolyze one of the esters back to the corresponding alcohol. For example, the exo-acetate might be hydrolyzed faster, leaving the unreacted endo-acetate in an enriched form.
Lipases such as Candida antarctica lipase B (CALB) are well-known for their efficacy in resolving a wide range of secondary alcohols. The success of the resolution depends on the enzyme's ability to discriminate between the steric environments of the hydroxyl groups in the endo and exo positions, leading to a significant difference in reaction rates for the two isomers. This difference allows for the separation of the isomers with high diastereomeric excess.
Reaction Mechanisms and Reactivity of Norbornene Systems
Carbocationic Rearrangements in Norbornyl Derivatives
The generation of a carbocation in a norbornyl system is often the prelude to a series of intricate molecular rearrangements. These transformations are driven by the thermodynamic imperative to achieve a more stable carbocationic state and have been a fertile ground for mechanistic organic chemistry, leading to profound debates and discoveries.
A hallmark of norbornyl chemistry is the prevalence of Wagner-Meerwein rearrangements, which are a class of carbocation 1,2-rearrangement reactions. In these reactions, a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, effectively moving the positive charge to a more stable position. fiveable.me These shifts are fundamental to understanding the isomerization and racemization observed in reactions involving norbornyl derivatives.
Hydride shifts (the migration of a hydrogen atom with its pair of electrons) and methide shifts (the migration of a methyl group) are common manifestations of the Wagner-Meerwein rearrangement in substituted norbornyl systems. libretexts.orgdoubtnut.com For instance, the formation of a secondary carbocation can be followed by a rapid 1,2-hydride shift to yield a more stable tertiary carbocation. libretexts.orgacs.org These rearrangements are not merely theoretical constructs; they have been confirmed through various experimental techniques, including isotopic labeling studies. libretexts.org
A study of a camphor-derived system, which is a substituted norbornane (B1196662), has provided evidence for a highly concerted sequence involving a Wagner-Meerwein rearrangement, a 6,2-hydride shift (a migration between carbon 6 and carbon 2), and another Wagner-Meerwein rearrangement. This sequence was found to be in competition with a 2,3-methide shift. acs.org The kinetics and activation parameters for many of these intricate steps have been successfully resolved, highlighting the complex interplay of different rearrangement pathways. acs.org
Table 1: Types of Carbocation Rearrangements in Norbornyl Systems
| Rearrangement Type | Migrating Group | Description |
|---|---|---|
| Wagner-Meerwein | Alkyl, Aryl | A 1,2-shift of an alkyl or aryl group to an adjacent carbocation center. |
| Hydride Shift | Hydrogen | A 1,2-shift of a hydrogen atom with its bonding electrons to an adjacent carbocation center. |
| Methide Shift | Methyl Group | A specific type of Wagner-Meerwein rearrangement involving the 1,2-shift of a methyl group. |
The 2-norbornyl cation is arguably one of the most studied and debated carbocations in the history of organic chemistry. The central issue of the debate was whether this cation exists as a pair of rapidly equilibrating "classical" carbocations or as a single, bridged "non-classical" ion where the positive charge is delocalized over three carbons. acs.orgresearchgate.netchemistrystudent.com
The classical model, championed by H.C. Brown, proposed that the 2-norbornyl cation exists as two distinct, rapidly interconverting enantiomeric structures. libretexts.org According to this view, the observed reactivity and stereochemical outcomes could be explained by this rapid equilibrium. acs.org
In contrast, the non-classical model, proposed by Saul Winstein, posited a single, symmetrical, bridged ion. researchgate.net In this structure, the C1-C6 sigma bond participates in delocalizing the positive charge at C2, forming a three-center, two-electron bond. chemistrystudent.com This non-classical ion has a plane of symmetry that would readily explain the observed racemization in solvolysis reactions of 2-norbornyl derivatives. libretexts.org
Decades of research, employing a vast array of spectroscopic and chemical techniques, were dedicated to resolving this debate. Spectroscopic evidence, particularly from NMR studies, provided strong support for the non-classical structure. The definitive evidence came in 2013 when the crystal structure of the 2-norbornyl cation was determined, confirming its bridged, non-classical nature. libretexts.org
The presence of substituents on the norbornyl skeleton can significantly influence the pathways and rates of carbocationic rearrangements. The nature and position of the substituent can affect the relative stability of the carbocation intermediates, thereby directing the course of the reaction.
For example, the stability of the carbocation is greatly influenced by whether it is secondary or tertiary. Alkyl groups, being electron-donating, stabilize carbocations. Therefore, a methyl group at the C2 position would form a more stable tertiary carbocation, which may not have the same driving force to rearrange as a secondary cation. Studies have shown that alkyl substitutions at either the C1 or C2 position can favor the formation of classical carbocations, as the stabilizing effect of the alkyl group reduces the need for non-classical delocalization. libretexts.org
The kinetics of these rearrangements are also sensitive to substituent effects. In a study comparing the rearrangement of the 3-methyl-2-norbornyl cation to the 2-methyl-2-norbornyl cation, it was found that the change in enthalpy was significantly less than that for a comparable acyclic system. This difference in enthalpy was attributed to the stabilization afforded by the non-classical nature of the 3-methyl-2-norbornyl cation. libretexts.org The rate of rearrangement processes can also be affected by steric factors, especially with bulky substituents.
Electrophilic Addition Reactions to the Norbornene Double Bond
The strained double bond in norbornene is highly reactive towards electrophiles. The addition of electrophilic reagents to this double bond is a fundamental reaction for the functionalization of the norbornene system. These reactions are often characterized by high regioselectivity and stereoselectivity.
The electrophilic addition of reagents to the norbornene double bond typically proceeds with a high degree of stereoselectivity. The attack of the electrophile predominantly occurs from the exo face of the molecule. This is due to the steric hindrance posed by the C5 and C6 hydrogens on the endo face.
A well-studied example is the addition of phenylselenyl chloride (PhSeCl) to norbornene. This reaction proceeds with high stereoselectivity to give the exo-adduct exclusively. The reaction is believed to proceed through a bridged seleniranium ion intermediate, which is then attacked by the chloride ion.
However, the stereoselectivity can be influenced by substituents on the norbornene ring. For instance, in the addition of phenylselenyl chloride to 2-azabicyclo[2.2.1]hept-5-en-3-ones, the endo selectivity of the phenylseleno group was found to increase as the electron density on the ring nitrogen atom increased. acs.org This demonstrates that electronic effects of substituents can modulate the stereochemical outcome of the addition. In the case of norbornadiene, the addition of phenylselenyl chloride surprisingly yields a mixture of exo and endo products, indicating a more complex interplay of factors in the diene system.
Table 2: Stereoselectivity of Phenylselenyl Chloride Addition to Norbornene Derivatives
| Substrate | Product(s) | Stereoselectivity |
|---|---|---|
| Norbornene | exo-selenide | Exclusive exo addition |
| Norbornadiene | Mixture of exo- and endo-selenides | Mixture of isomers |
The mechanism of electrophilic addition to alkenes, including norbornene, involves the formation of a carbocation intermediate. acs.org The electrophile first attacks the electron-rich double bond, leading to the formation of a C-E (where E is the electrophile) bond and leaving a positive charge on the other carbon of the original double bond. This carbocation is then attacked by a nucleophile to give the final addition product.
In the case of norbornene, the initially formed carbocation can be represented as a classical carbocation, but as discussed previously, it is more accurately described by the non-classical, bridged structure. The high stability of this non-classical ion influences the course of the reaction. The formation of this intermediate provides a pathway for the observed rearrangements and stereochemical outcomes.
Computational studies on the addition of deuterium chloride (DCl) to norbornene have suggested the involvement of ion-pair intermediates. These studies propose that "classical" addition transition states can interconvert, or "leak," to symmetrical non-classical 2-norbornyl ion pair species before the final product is formed. This leakage pathway helps to rationalize the observed product distributions in these addition reactions.
The involvement of carbocation intermediates is a unifying theme in the chemistry of norbornene systems, linking both the rearrangement reactions and the electrophilic addition pathways. The unique stability and structure of the 2-norbornyl cation are central to understanding the rich and often complex reactivity of this fascinating class of bicyclic compounds.
Mechanistic Studies of Hydrolysis and Esterification of Norbornene Carboxylates
The hydrolysis of esters of 5-norbornen-2-ol, such as methyl 5-norbornene-2-carboxylate, has been a subject of mechanistic study, particularly concerning the stereoselectivity of the reaction. The key challenge is that the typical synthesis of these compounds via the Diels-Alder reaction is endo-selective, but for many applications, the exo-isomer is preferred due to its higher reactivity in polymerizations and to avoid undesired side reactions like lactonization. scirp.orgsemanticscholar.org
Mechanistic studies have revealed that the hydrolysis of norbornene carboxylates can be manipulated to favor the exo product through a process involving base-promoted isomerization coupled with kinetically selective hydrolysis. scirp.orgresearchgate.net The process begins with an initial mixture rich in the endo ester. In the presence of a strong base, such as sodium tert-butoxide (tBuONa), a proton at the α-position to the carbonyl group is abstracted, generating a carbanion. scirp.orgscirp.org This carbanion intermediate has a low activation barrier for inversion, allowing for rapid equilibrium between the endo and exo forms of the ester. scirp.org
Crucially, the hydrolysis rate of the exo-ester is significantly faster than that of the endo-ester. semanticscholar.orgscirp.org This difference in reaction rates is attributed to steric hindrance; the bulky bicyclic structure of the norbornene ring impedes the approach of the nucleophile (hydroxide) to the carbonyl carbon in the endo position more than in the less hindered exo position. scirp.orggoogle.com Therefore, even if the thermodynamic equilibrium of the esters slightly favors the endo form or is nearly equal, the exo-ester is consumed more rapidly. researchgate.net This kinetically preferred hydrolysis of the exo-isomer continuously shifts the endo/exo equilibrium towards the exo side, ultimately leading to a product mixture rich in the exo-5-norbornene-2-carboxylic acid. scirp.orgresearchgate.net
Rapid Isomerization : A rapid, base-catalyzed equilibrium is established between the endo and exo esters. researchgate.net
Kinetically Controlled Hydrolysis : The exo-ester undergoes hydrolysis at a faster rate than the endo-ester, leading to the selective formation of the exo-acid product. scirp.orgresearchgate.net
Studies have shown that reaction conditions, such as the amount of water, are critical. Using an equimolar amount of water relative to the ester promotes this kinetic selectivity. researchgate.net In contrast, an excess of water leads to a rapid, non-selective hydrolysis, resulting in a product with a high endo content, reflecting the composition of the starting material. scirp.orgsemanticscholar.org
The reverse reaction, Fischer esterification, involves the treatment of 5-norbornene-2-carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid) to form the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com
Table 1: Conditions and Results for the Hydrolysis of Methyl 5-Norbornene-2-Carboxylate (Initial endo/exo = 80/20)
| Entry | Base | Water (Equivalents) | Temperature (°C) | Final Product (endo/exo ratio) | Reference |
|---|---|---|---|---|---|
| 1 | tBuONa | 1.0 | 25 | 18/82 | scirp.orgresearchgate.net |
| 2 | tBuONa | 10.0 | 25 | 72/28 | scirp.orgresearchgate.net |
| 3 | MeONa | 1.0 | 25 | 49/51 | researchgate.net |
| 4 | tBuOK | 1.0 | 25 | 24/76 | researchgate.net |
Computational Analysis of Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms, including those involving norbornene systems. rsc.orgresearchgate.net DFT calculations allow researchers to map out potential energy surfaces, identify intermediates and transition states, and calculate the activation barriers associated with each step of a reaction. github.io
In other complex reactions involving norbornene, DFT has been used to determine the rate- and selectivity-determining steps. For example, in the Pd/norbornene-catalyzed C–H activation, DFT computations elucidated a six-step mechanism and identified the meta-C–C bond formation as the selectivity-determining step. rsc.orgresearchgate.net These computational models can assess different potential pathways, such as a Pd(II) versus a Pd(IV) pathway, and determine the most energetically favorable route. rsc.org The calculated activation energies from these studies often correlate well with experimental observations. researchgate.net
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. github.io Modern, range-separated hybrid DFAs like ωB97M-V have shown high accuracy in predicting energy barriers for hydrolysis reactions when benchmarked against high-level methods like CCSD(T). github.io These computational approaches provide invaluable, atomistic-level detail of the reaction coordinates, offering insights that are often difficult to obtain through experimental methods alone. nih.gov
Table 2: Representative Calculated Activation Barriers for Related Reactions
| Reaction Type | System | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|---|
| Diels-Alder | Cyclohexa-1,2-diene + Furan | ωB97X-D/6-311+G(d,p) | 19.4 (endo), 21.1 (exo) | Endo transition state is 1.7 kcal/mol lower in energy. | nih.gov |
| Ester Hydrolysis (BAC2) | Methyl Formate | Ab initio SCRF | ~10-12 | Lowest barrier among simple alkyl esters. | researchgate.net |
| Ester Hydrolysis (BAC2) | tert-Butyl Acetate | Ab initio SCRF | ~16-18 | Highest barrier due to steric hindrance. | researchgate.net |
| Phosphate Hydrolysis | dGTP analogue | DFT with solvation model | 38.6 | Reaction proceeds via a single concerted associative pathway. | nih.gov |
The stereochemical outcome of chemical reactions, such as the preference for exo or endo products in norbornene systems, is determined by the relative energies of the corresponding transition states. e3s-conferences.org Computational transition state analysis is a fundamental tool for understanding and predicting this selectivity. e3s-conferences.org By locating the transition state structures for competing pathways (e.g., endo and exo attack) and calculating their respective Gibbs free energies of activation (ΔG‡), chemists can predict which product will be formed faster and thus be the kinetic product. nih.gov
In norbornene systems, the difference between the endo and exo transition states is a key determinant of reactivity and selectivity. rsc.org The stereoselectivity in reactions of norbornene derivatives is often controlled by a combination of steric and electronic factors. nih.gov
Steric Effects : As seen in the hydrolysis of norbornene carboxylates, the concave shape of the endo face presents greater steric hindrance to an approaching nucleophile compared to the more open exo face. Transition state calculations can quantify this steric repulsion, which translates to a higher activation energy for the endo pathway. semanticscholar.orgscirp.org
Torsional and Strain Effects : The rigid, bicyclic structure of norbornene means that geometric changes occurring along the reaction coordinate can introduce significant torsional strain or ring strain. The transition state that minimizes these unfavorable interactions will be lower in energy. nih.govacs.org DFT calculations have shown that activation barriers in cycloaddition reactions to norbornenes correlate strongly with the energy required to distort the alkene from its ground-state geometry to the pyramidalized geometry found in the transition state. nih.govacs.org
Secondary Orbital Interactions : In reactions like the Diels-Alder cycloaddition, the classic explanation for endo selectivity is the presence of stabilizing secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the endo transition state. Computational analysis, through methods like Energy Decomposition Analysis (EDA) and Natural Orbitals for Chemical Valence (NOCV), can dissect the stabilizing interactions within a transition state, confirming that orbital interactions can be more stabilizing along the endo pathway in certain cases. nih.gov
For the base-catalyzed hydrolysis of a 5-norbornene-2-carboxylate, transition state analysis would model the approach of the hydroxide ion to the carbonyl carbon for both the endo and exo isomers. The calculations would likely confirm that the transition state for the exo attack is lower in energy due to reduced steric clash with the bicyclic ring system, thus explaining the kinetic preference for exo-product formation. semanticscholar.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-Norbornen-2-ol |
| 5-Norbornene-2-carboxylic acid |
| Methyl 5-norbornene-2-carboxylate |
| tert-Butyl 5-norbornene-2-carboxylate |
| Sodium tert-butoxide |
Polymerization and Advanced Material Science Applications of 5 Norbornen 2 Ol Derivatives
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Monomers
ROMP is a powerful chain-growth polymerization method for cyclic olefins, driven by the release of ring strain. It has become a cornerstone in the synthesis of polymers with complex architectures and a high degree of functional group tolerance.
Mechanistic Aspects of ROMP with Highly Strained Cyclic Olefins
The driving force for the Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives is the significant ring strain energy of the bicyclic system, which is approximately 27.2 kcal/mol. researchgate.net The polymerization proceeds via a metal-alkylidene catalyst, which initiates a chain reaction. The mechanism involves the coordination of the cyclic olefin to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and regenerating a metal-alkylidene species at the end of the growing polymer chain. rsc.org This new alkylidene is then ready to react with the next monomer unit, propagating the polymer chain. researchgate.net This process continues until the monomer is consumed or the reaction is terminated.
Influence of endo/exo Isomerism on Polymerization Kinetics and Monomer Reactivity
The stereochemistry of the substituent on the norbornene ring, specifically whether it is in the endo or exo position, has a profound impact on the polymerization kinetics. It is a well-established principle that exo isomers of norbornene derivatives exhibit significantly higher reactivity in ROMP compared to their endo counterparts. rsc.orgillinois.edu This difference in reactivity is primarily attributed to steric hindrance. The endo substituent can interfere with the coordination of the monomer to the metal catalyst center, thus slowing down the rate of polymerization. researchgate.netnih.gov
Catalyst Systems for Controlled ROMP
The success of ROMP is heavily reliant on the choice of catalyst. Several generations of catalysts have been developed, offering varying levels of activity, stability, and functional group tolerance.
Grubbs Catalysts: Ruthenium-based Grubbs catalysts are among the most widely used for ROMP due to their remarkable tolerance to a wide variety of functional groups and their stability in air and various solvents. sigmaaldrich.com The first-generation Grubbs catalyst demonstrates good activity, while the second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, offers improved thermal stability and higher activity, particularly for the metathesis of highly substituted and electron-poor olefins. illinois.edu The third-generation Grubbs catalyst is often employed for its fast initiation rates and its ability to conduct living polymerizations. nsf.gov
Other Ruthenium-Based Catalysts: Beyond the well-known Grubbs catalysts, other ruthenium complexes have been developed for ROMP. For instance, ruthenium-based catalysts activated by trimethylsilyldiazomethane (B103560) have shown high activity in the ROMP of functionalized norbornenes. Some non-carbene amine-based Ru complexes can also initiate ROMP in situ when reacted with ethyl diazoacetate.
Palladium Complexes: While less common for ROMP, palladium-based catalysts are highly effective for the vinyl addition polymerization of norbornene derivatives. skku.eduresearchgate.net Certain palladium(II) complexes, when activated, can catalyze the polymerization of norbornenes with oxygen-containing functional groups. acs.org However, in the context of ROMP, ruthenium and molybdenum catalysts are generally more prevalent. In some specialized cases, palladium complexes have been used in combination with ruthenium for bifunctional catalysis, enabling both ROMP and vinyl polymerization.
Synthesis of Defined Polymer Architectures
The controlled nature of ROMP, particularly when it exhibits living characteristics, allows for the synthesis of polymers with well-defined and complex architectures.
Bottle-brush Polymers: These polymers consist of a long polymer backbone with densely grafted polymeric side chains. The "grafting-through" approach is commonly used, where a norbornene-functionalized macromonomer is polymerized via ROMP. nsf.govnih.gov This technique allows for precise control over the side chain length and grafting density. For instance, a polylactide macromonomer can be synthesized via ring-opening polymerization initiated by an alcohol-functionalized norbornene, followed by ROMP to create the bottlebrush structure. nih.gov
Block Copolymers: The living nature of certain ROMP systems enables the synthesis of block copolymers through the sequential addition of different monomers. rsc.org For example, after the polymerization of one type of norbornene monomer is complete, a second monomer can be introduced to the living polymer chain, resulting in a diblock copolymer. This has been demonstrated with derivatives of 5-norbornen-2-ol, such as 5-norbornen-2-yl acetate, in copolymerization with ethylene (B1197577) using a nickel catalyst system. globethesis.com
Statistical Copolymers: These copolymers are formed when two or more different monomers are polymerized simultaneously. The resulting polymer chain has a random distribution of the monomer units. Statistical copolymers of norbornene and 5-vinyl-2-norbornene (B46002) have been synthesized via ROMP, where the reactivity ratios of the monomers determine the final copolymer composition. researchgate.net
Living Polymerization Characteristics and Molecular Weight Control
A key advantage of ROMP with certain catalyst systems is its "living" nature. In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no termination or chain transfer reactions. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to form block copolymers. nsf.gov
Molecular weight can be controlled by adjusting the monomer-to-initiator ratio. 20.210.105 For instance, the ROMP of endo- and exo-norbornene lactones has been shown to proceed in a living fashion under optimized conditions, as confirmed by chain extension experiments. nih.gov This level of control is crucial for creating well-defined polymer architectures for advanced applications.
Functionalization of Poly(norbornene) Backbones for Specific Properties
The hydroxyl group of 5-norbornen-2-ol provides a versatile handle for the post-polymerization functionalization of the resulting polynorbornene backbone. This allows for the introduction of a wide range of chemical moieties, tailoring the polymer's properties for specific applications.
One common approach is the esterification or etherification of the pendant hydroxyl groups. For example, the hydroxyl groups can be reacted with acyl chlorides or anhydrides to introduce ester functionalities, or with alkyl halides under basic conditions to form ethers. These modifications can alter the polymer's solubility, thermal properties, and surface energy.
The hydroxyl group also opens up possibilities for click chemistry reactions. For instance, it can be converted to an azide (B81097) or an alkyne group, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to attach a variety of molecules, including biomolecules, fluorophores, or other polymers.
Furthermore, the double bonds remaining in the polynorbornene backbone after ROMP can also be functionalized through reactions such as hydrogenation, epoxidation, or dihydroxylation. Hydrogenation of the backbone can improve the thermal and oxidative stability of the polymer.
A summary of the polymerization characteristics of 5-Norbornen-2-ol derivatives is presented in the table below.
| Polymerization Aspect | Key Findings |
| ROMP Mechanism | Proceeds via a metal-alkylidene catalyst through a metallacyclobutane intermediate, driven by the release of high ring strain energy. |
| Endo/Exo Isomerism | Exo isomers exhibit significantly higher reactivity than endo isomers due to reduced steric hindrance. |
| Catalyst Systems | Grubbs catalysts (Generations I, II, and III) are widely used due to their high functional group tolerance. Other ruthenium and palladium complexes are also employed for specific applications. |
| Polymer Architectures | Enables the synthesis of well-defined bottle-brush polymers, block copolymers, and statistical copolymers. |
| Living Polymerization | Allows for precise control over molecular weight and the creation of polymers with low polydispersity. |
| Functionalization | The pendant hydroxyl group of poly(5-norbornen-2-ol) serves as a versatile point for post-polymerization modification. |
Development of Advanced Polymeric Materials from Norbornene Derivatives
The unique strained bicyclic structure of the norbornene moiety, derived from 5-norbornen-2-ol, allows for precise control over polymer architecture through mechanisms like Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. This control enables the synthesis of polymers with tailored properties, making them highly valuable in various advanced material science applications. The rigid norbornane (B1196662) unit in the polymer backbone imparts high thermal stability, mechanical robustness, and transparency, which are critical for high-performance materials.
Polymers for Optical Applications (e.g., Optical Fibers, Displays)
Polymers derived from norbornene are exceptionally suited for optical applications due to their amorphous nature, which results in high optical transparency and low birefringence. The bulky, rigid bicyclic structure of the norbornene unit prevents the polymer chains from packing into crystalline lattices, thereby minimizing light scattering.
Vinyl-addition polymerization of norbornene derivatives yields polymers that retain the bicyclic moiety in the backbone, leading to materials with exceptionally high glass transition temperatures (Tg > 300 °C) and thermal stability. These characteristics are crucial for materials used in displays and optical components that must withstand high processing temperatures. For instance, vinyl-added norbornene-styrene copolymers exhibit high transmittance (>90%), comparable to conventional optical resins. The incorporation of polystyrene, which has a negative birefringence, into the vinyl-added polynorbornene backbone (possessing a positive birefringence) allows for the creation of copolymers with near-zero birefringence through mutual compensation. This property is highly desirable for flexible display substrates, as it prevents image distortion.
Furthermore, the synthesis of chiral polymers from norbornene derivatives, often incorporating naturally derived chiral alcohols like borneol or menthol (B31143), opens avenues for specialized optical materials such as chiral stationary phases and enantioselective membranes. These polymers, synthesized via ROMP, can achieve high molecular weights while maintaining good film-forming properties.
Below is a table summarizing the properties of representative norbornene-based polymers for optical applications.
| Polymer Type | Polymerization Method | Glass Transition Temp. (Tg) | Key Optical Properties | Refractive Index (nD) |
| Vinyl-added Norbornene-Styrene Copolymer | Vinyl Addition | > 300 °C | High Transmittance (>90%), Low Birefringence | ~1.53 |
| ROMP Polynorbornene (diester derivative) | ROMP | -30 °C to +139 °C | Good film-forming properties, Chiral | N/A |
| Carbazole-functionalized Poly(norbornene-dicarboximide) | ROMP | 117 °C | Photorefractive, Electro-optic activity | N/A |
Photoresist Materials
The inherent properties of polynorbornenes, such as high thermal stability, transparency in the deep UV (DUV) range, and excellent etch resistance, make them ideal candidates for photoresist materials in microlithography. Photoresists are light-sensitive materials used to pattern substrates in the fabrication of microelectronics.
For advanced lithography at wavelengths of 193 nm and 157 nm, high transparency of the polymer backbone is essential. While standard polynorbornenes are relatively transparent, their performance can be significantly enhanced through fluorination. The copolymerization of norbornene monomers with fluorinated co-monomers, such as hexafluoroisopropyl alcohol functionalized norbornene (NBHFOH), produces highly transparent photoresist polymers. utexas.edu These fluorinated alcohol groups not only improve transparency but also provide the necessary acidic sites for chemically amplified resist mechanisms, where a photo-generated acid catalyzes a change in the polymer's solubility. utexas.edu
Polymers based on norbornene exhibit high Ohnishi parameters (a measure of etch resistance), similar to other etch-resistant alicyclic polymers, ensuring pattern fidelity during plasma etching steps. utexas.edu Furthermore, the mechanical properties of norbornene-based polymers can be tailored. While pure polynorbornene can be brittle, incorporating functional groups like alkoxysilanes can improve toughness and adhesion to substrates like silicon dioxide, which is critical for preventing delamination during processing. promerus.com Norbornene copolymers containing epoxy groups have also been developed for photoresist compositions, demonstrating superior mechanical strength, chemical resistance, and thermal properties. google.com
Carbon Nanomaterials and Cycloparaphenylene-Based Polymers
A frontier in materials science involves using norbornene derivatives to construct precisely defined, bottom-up carbon nanomaterials. This is achieved by functionalizing cycloparaphenylenes (CPPs), which are strained, π-rich macrocycles often described as "carbon nanohoops," with norbornene units. tennessee.eduscispace.com These norbornene-functionalized CPPs (nbCPPs) serve as monomers for ROMP.
This innovative approach combines the precision of organic synthesis with the scalability of polymer chemistry to create soluble, sp²-carbon-dense polymers with a high degree of structural control. scispace.com The polymerization of these "nanohoop" monomers allows for the creation of homopolymers, block copolymers, and statistical copolymers where the size and sequence of the CPP units are precisely controlled. tennessee.eduscispace.com
These poly(nbCPP) materials represent a new class of polymeric carbon nanomaterials, bridging the gap between discrete small molecules and bulk carbon materials like carbon nanotubes. scispace.com They exhibit tunable fluorescence and unique supramolecular properties that are dependent on the size of the CPPs incorporated into the polymer chain. This method provides a powerful platform for designing advanced materials with tailored electronic and photophysical properties for applications in electronics and photonics. tennessee.eduscispace.com
Biomimetic Polymers and Drug Delivery Scaffolds
The versatility of norbornene chemistry is extensively leveraged in the development of advanced biomaterials, including biomimetic polymers and drug delivery systems. The ability to functionalize norbornene monomers with a wide array of chemical groups allows for the creation of polymers with tailored biological activity and physical properties.
One significant application is the synthesis of synthetic hydrogels for tissue engineering and cell encapsulation. Thiol-norbornene ("thiol-ene") photopolymerization is a powerful technique used to form biocompatible hydrogels. In this system, multi-arm poly(ethylene glycol) (PEG) end-capped with norbornene groups is cross-linked with thiol-containing peptides in the presence of a photoinitiator. This reaction is rapid, occurs under cytocompatible conditions, and allows for spatial and temporal control over gelation, making it possible to encapsulate living cells with high viability.
Furthermore, norbornene-based polymers are used to create materials that mimic natural biopolymers. For example, poly(norbornene-methylamine) has been synthesized via ROMP as a structural mimic of chitosan. researchgate.netpromerus.com This synthetic analog possesses primary amine groups that can be protonated to impart pH sensitivity, making it a promising candidate for applications in gene transfection and as a carrier for controlled drug release. researchgate.net Additionally, norbornene-based polybetaines have been developed as non-fouling materials for medical diagnostics and coatings, as their zwitterionic nature strongly resists protein absorption.
Membranes and Sensors
Polynorbornenes are highly attractive materials for separation membranes and chemical sensors due to their tunable free volume, high thermal stability, and the ease with which their functionality can be modified. The rigid and bulky nature of the norbornane ring in the polymer backbone hinders efficient chain packing, creating a high fractional free volume that facilitates the transport of gases and liquids. tennessee.edu
In the field of gas separation, polynorbornenes have demonstrated excellent potential. By incorporating specific functional groups onto the norbornene monomer, the permeability and selectivity of the resulting membranes can be precisely tuned for separating gases like CO₂, H₂, and hydrocarbons. tennessee.edu For example, silicon-containing polynorbornenes are known for their exceptionally high gas permeability. researchgate.net
Norbornene-based polymers are also engineered as ion-exchange membranes. Sulfonated poly(phenyl-norbornene), synthesized via both ROMP and addition polymerization, has been used to create ionomer membranes for ionic actuators. utexas.edu Similarly, copolymers functionalized with quaternary ammonium (B1175870) or tetraaminophosphonium groups have been developed as anion-exchange membranes (AEMs) for fuel cells, demonstrating high peak power densities. acs.org
In sensor applications, the polymer backbone serves as a scaffold for specific recognition units. A norbornene-derived rhodamine polymer has been successfully used as a colorimetric and fluorometric "in-field" sensor for detecting toxic Arsenic(III) in water at ppb levels. scispace.comresearchgate.net Another system, based on a polynorbornene-derived 8-hydroxyquinoline, acts as a "turn-on" fluorescence sensor for the ultrasensitive detection of chemical nerve agent simulants. researchgate.net
Organic Electronic Materials
Derivatives of 5-norbornen-2-ol are increasingly being incorporated into polymers designed for organic electronic applications, including organic light-emitting diodes (OLEDs), transistors, and energy storage devices. The polynorbornene backbone provides a robust, soluble, and processable scaffold that can be functionalized with electronically active groups.
For instance, norbornene-dicarboximide monomers functionalized with carbazole (B46965) have been polymerized via ROMP. Carbazole is a well-known hole-transporting moiety, and the resulting polymers are investigated as electro-optic materials. Copolymers of norbornene featuring side-chains with triarylborane (an electron-transporting group) and iridium(III) complexes (a phosphorescent emitter) have been synthesized. These materials function as a single, emissive layer with inherent electron-transporting properties, simplifying the architecture of phosphorescent OLEDs (PhOLEDs).
In the realm of energy storage, norbornene-functionalized plant oils have been polymerized via ROMP to act as bio-derived binder materials for silicon-graphite composite electrodes in lithium-ion batteries. These binders have shown improved C-rate and cycle-life performance compared to conventional binders, demonstrating the versatility of the norbornene platform in addressing challenges in energy materials.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Stereoselectivity in Synthesis and Polymerization
A primary challenge and ongoing research focus in the chemistry of 5-Norbornen-2-ol and related monomers is the precise control over stereochemistry during both synthesis and polymerization. The ratio of endo to exo isomers significantly influences the physical and chemical properties of the resulting molecules and polymers.
Stereoselective Synthesis: The synthesis of 5-norbornene derivatives typically occurs via a Diels-Alder reaction, which often results in a mixture of endo and exo products. scirp.orgresearchgate.net Research is actively pursuing catalytic systems that can favor the formation of one isomer over the other. For instance, base-promoted isomerization using sodium tert-butoxide has been shown to enrich the exo-isomer of methyl 5-norbornene-2-carboxylate. scirp.orgresearchgate.netscirp.org Future work will likely focus on developing chiral catalysts and optimizing reaction conditions to achieve high stereoselectivity in the direct synthesis of 5-Norbornen-2-ol.
Stereoselectivity in Polymerization: In the context of polymerization, particularly Ring-Opening Metathesis Polymerization (ROMP), the monomer's stereochemistry (endo vs. exo) has a profound impact on polymerization kinetics. rsc.org Exo-isomers generally exhibit higher propagation rates in ROMP compared to their endo counterparts. rsc.orgrsc.org However, novel catalytic systems are being explored to modulate this reactivity. For example, a ditungsten complex, Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3, has been shown to be a highly efficient initiator for the ROMP of norbornene, proceeding with high cis-stereoselectivity in the resulting polymer backbone, regardless of reaction conditions. mdpi.com The development of catalysts that can control both the tacticity (cis/trans arrangement of double bonds in the polymer backbone) and the incorporation of specific stereoisomers is a key goal. hhu.de Late transition metal catalysts, such as those based on nickel and palladium, are also under investigation for the vinyl/addition polymerization of norbornene, with ligand design playing a crucial role in controlling polymer properties. tandfonline.comhhu.demdpi.com
| Catalyst System | Polymerization Type | Key Research Finding | Reference |
|---|---|---|---|
| Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 | ROMP | Highly efficient initiator providing high cis-stereoselectivity (80-86%) for polynorbornene. | mdpi.com |
| Metallocenes (e.g., Et(indenyl)2ZrCl2/MAO) | Vinyl/Addition | Catalyzes the insertion polymerization of norbornene, with catalyst structure influencing activity. | tandfonline.com |
| Nickel Complexes with Schiff base ligands/MAO | Vinyl/Addition | Achieves high catalytic activities (up to 3.16 × 10^7 g/molNi·h) for norbornene polymerization. | tandfonline.com |
| Palladium Catalysts | Copolymerization | Effectively copolymerizes norbornene derivatives with polar monomers while maintaining high activity. | acs.org |
| Grubbs' Catalysts (e.g., G3) | ROMP | Reactivity is highly dependent on monomer stereochemistry (exo > endo for norbornenes, but endo > exo for oxanorbornenes). | rsc.orgnih.gov |
Exploration of New Polymer Architectures and Tailored Functional Materials through Norbornene Monomers
The functional hydroxyl group of 5-Norbornen-2-ol makes it a valuable monomer for creating advanced polymer architectures and materials with tailored properties. Research is moving beyond simple homopolymers to more complex structures that leverage this functionality.
Functional Polymers: The incorporation of polar-functionalized norbornenes, such as those bearing hydroxyl groups, can efficiently alter the non-polar nature of polyolefin materials. acs.orgacs.org This allows for the tuning of surface properties, adhesion, and compatibility with other materials. acs.org Palladium catalysts have proven effective in the terpolymerization of ethylene (B1197577) with both diene-type norbornenes and polar-functionalized norbornenes, yielding high molecular weight elastomers with tunable properties. acs.orgacs.org
Advanced Architectures: The "grafting-through" approach using ROMP allows for the synthesis of complex polymer architectures like bottlebrush polymers from norbornene-based macromonomers. rsc.org The structure of the anchor group connecting the polymerizable norbornene unit to the side-chain is critical in controlling the polymerization. rsc.orgrsc.org Furthermore, the synthesis of block copolymers using living polymerization techniques like ROMP opens avenues for creating self-assembling nanostructures. researchgate.nettaylorandfrancis.com End-functionalized polymers, where specific chemical groups are placed at the chain ends, can be synthesized using chain transfer agents or by quenching living polymerizations, enabling the creation of block copolymers and star-shaped polymers. researchgate.netosti.gov20.210.105
| Polymer Architecture | Synthesis Method | Key Feature/Application | Reference |
|---|---|---|---|
| Polar-Functionalized Elastomers | Palladium-Catalyzed Terpolymerization | Tunable surface properties, improved adhesion, and dyeing capabilities. | acs.orgacs.org |
| Bottlebrush Polymers | ROMP ("grafting-through") | High-density grafting of side-chains, creating unique solution and bulk properties. | rsc.org |
| Block Copolymers | Living ROMP | Self-assembly into ordered nanostructures for applications in nanomedicine and materials science. | researchgate.nettaylorandfrancis.com |
| End-Functionalized Polymers | ROMP with Chain Transfer Agents/Terminators | Enables synthesis of diblock copolymers (e.g., PNB-b-PEG) and grafting to surfaces. | osti.gov20.210.105 |
| Chiral Polymers | ROMP of Chiral Norbornene Monomers | Materials for enantioselective membranes and chiral stationary phases in chromatography. | semanticscholar.org |
In-depth Computational Studies on Complex Reaction Energetics and Dynamics of Norbornene Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms, kinetics, and thermodynamics of norbornene chemistry. These in-silico studies provide insights that are often difficult to obtain through experiments alone, guiding the rational design of catalysts and monomers.
Mechanism and Kinetics: DFT calculations are used to elucidate the step-by-step mechanisms of polymerization. researchgate.net For example, studies on the alternating copolymerization of norbornene and ethylene with palladium catalysts have used DFT to map out the energy profiles for monomer insertion and catalyst isomerization, explaining the observed alternating microstructure. researchgate.netnih.gov The activation energies for key reaction steps can be calculated, providing a theoretical basis for experimentally observed reaction rates. researchgate.netresearchgate.net
Stereoselectivity and Reactivity: Computational models can explain the origins of stereoselectivity. DFT calculations have been employed to model the transition states in reactions, identifying non-covalent interactions that stabilize one diastereomeric pathway over another. acs.org In ROMP, a correlation has been established between the calculated highest occupied molecular orbital (HOMO) energies of norbornene derivatives and their experimental propagation rate constants (kp), providing a predictive tool for monomer reactivity. rsc.orgrsc.org These studies help rationalize why exo-norbornenes typically polymerize faster than endo-isomers and can predict how modifications to the monomer structure will affect polymerization kinetics. rsc.org
| Computational Method | System Studied | Key Insight Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Norbornene-Ethylene Copolymerization (Pd catalyst) | Elucidation of the reaction mechanism, including monomer insertion and catalyst isomerization energetics, explaining the formation of alternating copolymers. | researchgate.netnih.gov |
| DFT | ROMP of Norbornene Derivatives | Correlated monomer HOMO energy with the propagation rate constant (kp), providing a predictive model for reactivity. | rsc.orgrsc.org |
| DFT | Styrene Polymerization (Rare-Earth-Metal Catalysts) | Determined that 2,1-insertion is kinetically preferred over 1,2-insertion, explaining polymer microstructure. | researchgate.net |
| Markov Chain Monte Carlo (MCMC) | Diels-Alder Reaction Kinetics for Norbornene Synthesis | Tested the reliability of fitted kinetic parameters and identified uncertainties in the reaction mechanism model. | acs.org |
| DFT | Diastereoselective Multicomponent Reactions | Identified non-conventional C-H---O and C-H---π interactions in transition states that control enantioselectivity. | acs.org |
Application of Norbornene Chemistry in Sustainable Synthesis and Green Chemistry Methodologies
The principles of green chemistry are increasingly being applied to norbornene chemistry, aiming to reduce environmental impact through the use of renewable resources, development of more efficient processes, and designing for degradation or recycling. ontosight.ai
Renewable Feedstocks: A significant area of research involves synthesizing norbornene monomers from renewable chemical feedstocks. semanticscholar.org For example, chiral alcohols derived from natural terpenes, such as menthol (B31143) and borneol, have been used to prepare new chiral norbornene monomers. semanticscholar.org These monomers can be polymerized to create optically active polymers from sustainable sources, offering a green alternative to petrochemical-based materials. semanticscholar.org
Efficient Synthesis and Catalysis: The development of highly active and selective catalysts contributes to green chemistry by reducing energy consumption, minimizing side products, and allowing for reactions to be run under milder conditions. The use of chain transfer agents in polymerization is a more economical and environmentally friendly approach as it allows for many polymer chains to be produced per metal center. researchgate.net
Designing for Recyclability: An exciting future direction is the design of norbornene-based polymers for chemical recycling. The incorporation of norbornene into polyethylene (B3416737), for instance, has been shown to create cyclic olefin copolymers (COCs) with enhanced thermal stability. mdpi.com Importantly, the degradation of these copolymers exhibits a lower activation energy than polyethylene alone, suggesting that chemical recycling back to monomers could be achieved with lower energy consumption. mdpi.com This approach aligns with the principles of a circular economy, where plastic waste is repurposed as a valuable feedstock. mdpi.com
Q & A
Q. How can researchers distinguish between endo and exo isomers of 5-Norbornen-2-ol using spectroscopic techniques?
The exo and endo isomers exhibit distinct proton environments in . For example, the H2’ proton in the exo isomer resonates at 2.84 ppm, while the endo isomer’s equivalent proton appears at 2.17 ppm due to differing steric and electronic environments . Additionally, gas chromatography/mass spectrometry (GC-MS) with retention time (RT) and Kovats Index (KI) comparisons can differentiate isomers, as shown for exo-5-norbornen-2-ol acetate (RT: 11.05, KI: 1090) .
Q. What methods are effective for separating endo and exo isomers of 5-Norbornen-2-ol?
Enzymatic resolution combined with chemical transformations is a practical approach. For example, enzymatic hydrolysis of racemic mixtures followed by selective crystallization can yield enantiomerically pure derivatives . Chromatographic techniques, such as flush column chromatography, are also effective for purification, though yields may vary (e.g., 35% recovery in one study) .
Q. What safety precautions are recommended when handling 5-Norbornen-2-ol mixtures in laboratory settings?
Key precautions include:
- Avoiding skin/eye contact using gloves and goggles.
- Working in well-ventilated areas to prevent inhalation.
- Storing in sealed containers at 2–8°C to minimize degradation . Emergency measures for exposure include rinsing with water for 15+ minutes and seeking medical attention for persistent symptoms .
Q. What are the key physical properties (e.g., boiling point, solubility) of 5-Norbornen-2-ol isomers that influence experimental design?
The exo isomer has a boiling point of ~259.8°C and a density of 1.137 g/cm³, while the endo isomer’s properties differ slightly due to structural rigidity . Solubility in polar solvents is limited, requiring optimization for reactions (e.g., using ethanol or THF) .
Advanced Research Questions
Q. How does the exo:endo ratio in starting materials influence stereochemical outcomes in Diels-Alder reactions?
The isomer ratio impacts reaction kinetics and product distribution. For instance, a 0.4:0.6 exo:endo ratio in 5-norbornene-2-carbonitrile led to preferential formation of exo-rich oxazoline derivatives, attributed to steric hindrance in the endo configuration . Computational modeling (e.g., DFT) can predict regioselectivity based on transition-state energy differences .
Q. What are the thermodynamic stability differences between endo and exo isomers, and how do they affect reaction pathways?
The endo isomer is typically more thermodynamically stable due to favorable orbital overlap in the bicyclic system, as evidenced by lower heat of formation values (−234 kJ/mol for endo vs. −228 kJ/mol for exo) . This stability directs reaction pathways, such as acid-catalyzed rearrangements favoring endo products .
Q. How can enantioselective synthesis be achieved from the racemic mixture of 5-Norbornen-2-ol?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases) enables enantiomeric resolution. For example, Candida antarctica lipase B selectively hydrolyzes exo esters, leaving the endo isomer intact . Kinetic resolution via Sharpless epoxidation or Jacobsen’s hydrolytic methods also shows promise .
Q. What role do isomer ratios play in polymerization or copolymer synthesis involving 5-Norbornen-2-ol derivatives?
The exo:endo ratio affects polymer backbone rigidity and reactivity. Exo-rich monomers in ring-opening metathesis polymerization (ROMP) yield polymers with higher glass transition temperatures () due to reduced steric strain, while endo isomers enhance crosslinking efficiency in UV-induced reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
